2-Methyl-2-butanol
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-2-butanol, also known as tert-amyl alcohol or tert-pentanol, is a branched pentanol . It primarily targets the GABA A receptors in the human body . These receptors are the primary inhibitory neurotransmitters in the central nervous system. The compound acts as a positive allosteric modulator for these receptors, similar to ethanol .
Mode of Action
The interaction of this compound with its targets results in changes that are similar, though distinct, to those caused by ethanol . It impacts coordination and balance more prominently than ethanol and is significantly more potent by weight . The compound’s appeal as an alternative to ethanol may stem from its lack of a hangover, which is due to different metabolic pathways .
Biochemical Pathways
The production and degradation of this compound from amino acids have been described and reviewed extensively in literature . The compound is involved in the Strecker degradation of amino groups with reducing sugar moieties . It is also formed during the fermentation of many foods .
Pharmacokinetics
It is known that the compound is absorbed through inhalation and ingestion . It is active in doses of 2,000-4,000 mg, making it some 20 times more potent than regular ethanol .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, it has been found to suppress human retinoblastoma cells through cell cycle arrest and autophagy . It increases cell cycle arrest in a dose-dependent manner by augmenting p27 and reducing cyclin B1 expression . Moreover, it accelerates apoptosis and increases light chain-3 (LC-3) conversion in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It should also be handled under a hood to avoid inhalation . The compound remains liquid at room temperature, making it a useful alternative solvent to tert-butyl alcohol .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-butanol is a branched pentanol . It has been used historically as an anesthetic and more recently as a recreational drug . It is mostly a positive allosteric modulator for GABA A receptors in the same way as ethanol . The psychotropic effects of this compound and ethanol are similar, though distinct .
Cellular Effects
The cellular effects of this compound are similar to those of ethanol, impacting coordination and balance . It is significantly more potent by weight than ethanol . Its appeal as an alternative to ethanol may stem from its lack of a hangover (due to different metabolic pathways) and the fact that it is often not detected on standard drug tests .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of ethanol. It acts as a positive allosteric modulator for GABA A receptors . This means it binds to these receptors and enhances their response to GABA, a neurotransmitter. This results in an increase in the inhibitory effects of GABA on the nervous system, leading to sedative and hypnotic effects .
Temporal Effects in Laboratory Settings
It is known that it remains stable and liquid at room temperature, making it a useful alternative solvent .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to reduce signs of stress in cats during transport . Cats with a this compound collar had a lower pulse rate, slept more, sat less, and self-groomed more compared with cats wearing a placebo collar .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of isoleucine . It can be produced from 2-Keto-3-methylvalerate (2-KMV), the precursor to isoleucine .
Transport and Distribution
It is known to be soluble in water, benzene, chloroform, diethylether, and ethanol , suggesting it could be distributed widely in aqueous and lipid environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylene hydrate can be synthesized through the hydration of 2-methyl-2-butene in the presence of an acidic catalyst . Another method involves the Favorskii reaction, where acetone and acetylene react to form 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to produce amylene hydrate .
Industrial Production Methods: Industrial production of amylene hydrate typically involves the hydration of 2-methyl-2-butene. This process is carried out in the presence of an acidic catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond .
Chemical Reactions Analysis
Types of Reactions: Amylene hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Amylene hydrate has several scientific research applications across various fields:
Comparison with Similar Compounds
- tert-Butyl alcohol (2-methyl-2-propanol)
- tert-Amyl alcohol (2-methyl-2-butanol)
- Isopropyl alcohol (2-propanol)
Comparison: Amylene hydrate is unique among these compounds due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to tert-butyl alcohol and isopropyl alcohol . Additionally, its historical use as an anesthetic sets it apart from other similar alcohols .
Properties
IUPAC Name |
2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Record name | TERT-AMYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID0041436 | |
Record name | 2-Methyl-2-butanol | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley] | |
Record name | TERT-AMYL ALCOHOL | |
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Record name | 2-Butanol, 2-methyl- | |
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Record name | 2-Methyl-2-butanol | |
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Record name | 2-Methyl-2-butanol | |
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Boiling Point |
102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Flash Point |
67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP) | |
Record name | TERT-AMYL ALCOHOL | |
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Record name | 2-Methyl-2-butanol | |
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Solubility |
Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C | |
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Density |
0.8096 at 20 °C/4 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Vapor Pressure |
16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C | |
Record name | 2-Methyl-2-butanol | |
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Impurities |
Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter. | |
Record name | 2-METHYL-2-BUTANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-85-4 | |
Record name | TERT-AMYL ALCOHOL | |
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Record name | 2-Methyl-2-butanol | |
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Melting Point |
-9.1 °C, -8.4 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-2-butanol?
A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, Raman spectroscopy has been used to study hydrogen bonding in this compound, examining the O-H stretching region in both liquid and superheated states. [] Additionally, polarized Mandelstam-Brillouin scattering has provided insights into the hypersonic velocity and absorption of thermal phonons in this isomeric alcohol. []
Q3: What influences the solubility of pyrene in solutions containing this compound?
A3: Research indicates that the solubility of pyrene in binary solvent mixtures containing this compound and another alcohol is influenced by the specific alcohol present. This solubility behavior has been successfully modeled using mathematical representations based on the NIBS/Redlich-Kister and modified Wilson equations. []
Q4: Has the solubility of glucose in mixtures containing this compound been investigated?
A4: Yes, studies have demonstrated that the solubility of glucose in this compound can be significantly enhanced by the addition of dimethyl sulfoxide. [] Further, the presence of glucose ester increases, while fatty acids decrease, glucose solubility in this compound. []
Q5: Are there any studies on the solubility of fatty acid esters in this compound?
A5: Yes, research has shown that the solubility of fatty acid esters of glucose and sucrose in this compound is affected by the length of the fatty acid chain. An increase in chain length from C8 to C12 leads to a decrease in solubility. The addition of dimethyl sulfoxide to this compound also increases the solubility of these esters. []
Q6: What is known about the vapor-liquid equilibrium behavior of mixtures containing this compound?
A6: Several studies have investigated the vapor-liquid equilibrium (VLE) of binary and ternary systems containing this compound. These studies have explored its mixtures with components like methanol, 2-propanol, methyl acetate, toluene, and water, employing models such as Wilson, NRTL, UNIQUAC, and UNIFAC for correlation and prediction. [, , , , , , , , ]
Q7: What is the significance of studying excess molar enthalpies of this compound mixtures?
A7: Excess molar enthalpies provide insights into the intermolecular interactions between this compound and other components in a mixture. Studies measuring these values for mixtures with 1-alkanols (methanol to 1-pentanol) have shown negative deviations from ideality, suggesting stronger interactions between unlike molecules than between like molecules. []
Q8: How does the structure of pentanols affect their thermodynamic properties?
A8: Research comparing pentan-1-ol, this compound, and cyclopentanol has revealed that the molecular structure of these isomers significantly influences their thermodynamic properties, such as isobaric heat capacity, isobaric thermal expansion, and isothermal compressibility. These differences are attributed to variations in molecular packing and intermolecular interactions arising from structural differences. []
Q9: What are some known chemical reactions involving this compound?
A9: this compound has been studied in various chemical reactions:
- Atmospheric Degradation: It reacts with hydroxyl radicals (OH) in the atmosphere, with the rate coefficient exhibiting no temperature dependence. [] This reaction is relevant for understanding the atmospheric fate of the compound.
- Esterification: this compound has been utilized as a solvent in lipase-catalyzed esterification reactions, such as the synthesis of L-ascorbyl profen esters and fructose-oleic acid esters. [, ] Its use in the synthesis of glucose laurate monoester, employing Candida antarctica lipase B-displaying Pichia pastoris whole-cells as a biocatalyst, has also been reported. []
- Synthesis of 4-Cyclohexyl-2-methyl-2-butanol: A two-step synthesis method utilizes this compound, reacting styrene with isopropanol followed by heterogeneous catalytic hydrogenation, to produce 4-cyclohexyl-2-methyl-2-butanol. [, ]
Q10: Have computational methods been used to study this compound?
A10: Yes, high-level ab initio calculations have been employed to investigate the kinetics of this compound oxidation initiated by hydroxyl radicals. These studies explored hydrogen-atom abstraction, dehydration, and unimolecular isomerization and decomposition reactions, characterizing potential energy surfaces. Rate coefficient calculations were performed using variational transition state theory (VTST) and RRKM/ME methods. []
Q11: Have molecular dynamics simulations been used to study clathrate hydrates of this compound?
A11: Yes, molecular dynamics simulations, including ab initio and classical methods, have been performed to investigate the formation and behavior of this compound clathrate hydrates. These simulations provide insights into guest-host interactions, hydrogen bonding, and structural characteristics within the clathrate hydrates. []
Q12: Are there any environmental concerns regarding this compound?
A12: Research has focused on the atmospheric degradation of this compound, highlighting its reaction with hydroxyl radicals as a key degradation pathway. [] This information is crucial for assessing the compound's environmental persistence and potential impact.
Q13: What analytical techniques are commonly used to study this compound?
A13: Various analytical techniques have been employed to study this compound and its reactions, including:
- Gas Chromatography (GC): Used to analyze the products formed during the metabolism of isopentane in mice, which include this compound. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Employed alongside GC to identify and quantify metabolites of isopentane, including this compound, in mice. []
- High Performance Liquid Chromatography (HPLC): Utilized to analyze and quantify the products of lipase-catalyzed esterification reactions, such as those involving this compound. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to identify the product, glucose laurate monoester, synthesized using this compound as a solvent. []
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